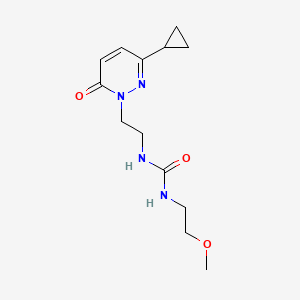
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyethyl)urea is a useful research compound. Its molecular formula is C13H20N4O3 and its molecular weight is 280.328. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-methoxyethyl)urea is a synthetic compound that belongs to the urea derivative class. Its unique structure, characterized by a cyclopropyl group and a pyridazinone core, suggests potential biological activities, particularly in modulating various receptor pathways and therapeutic applications.
- Molecular Formula : C15H22N4O3
- Molecular Weight : 306.36 g/mol
- CAS Number : 2034267-15-5
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its interaction with the α7 nicotinic acetylcholine receptor (nAChR). This receptor is known for its role in cognitive function and neuroprotection.
This compound acts as a positive allosteric modulator of the α7 nAChR. Research indicates that it enhances receptor activity, which is crucial for cognitive processes. This modulation has implications for treating cognitive disorders such as schizophrenia and Alzheimer's disease.
In Vivo Studies
Recent studies have demonstrated the compound's efficacy in improving cognitive functions in animal models:
- Cognitive Enhancement : Animal studies showed significant improvements in memory and learning tasks when treated with this compound, suggesting its potential as a therapeutic agent for cognitive impairments.
- Neuroprotective Effects : The compound exhibited neuroprotective properties against excitotoxicity, which is often implicated in neurodegenerative diseases.
In Vitro Studies
In vitro assays have shown that:
- The compound increases the influx of calcium ions through nAChR channels, leading to enhanced neurotransmitter release.
- It exhibits a favorable safety profile with minimal cytotoxic effects on neuronal cell lines at therapeutic concentrations.
Case Studies
| Study Reference | Model Used | Key Findings |
|---|---|---|
| Study 1 | Schizophrenia Rat Model | Improved cognitive functions and reduced anxiety-like behaviors. |
| Study 2 | Alzheimer's Mouse Model | Enhanced memory retention and synaptic plasticity. |
| Study 3 | Neuroblastoma Cell Line | Increased cell viability and reduced apoptosis at specific concentrations. |
Toxicity and Safety Profile
The toxicity profile of this compound has been evaluated in several studies:
- Acute Toxicity : No significant acute toxic effects were observed in animal models at doses up to 100 mg/kg.
- Chronic Exposure : Long-term exposure studies indicate no major adverse effects on organ function or behavior.
Propiedades
IUPAC Name |
1-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-3-(2-methoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3/c1-20-9-7-15-13(19)14-6-8-17-12(18)5-4-11(16-17)10-2-3-10/h4-5,10H,2-3,6-9H2,1H3,(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECNWQYGNHLLEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCCN1C(=O)C=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














